Octafluoro-4,4'-biphenol
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Overview
Description
Octafluoro-4,4’-biphenol: is a chemical compound with the molecular formula C12H2F8O2 . It is a derivative of biphenol where all hydrogen atoms on the aromatic rings are replaced by fluorine atoms. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octafluoro-4,4’-biphenol can be synthesized through several methods. One common approach involves the reaction of hexafluorobenzene with phenol in the presence of a catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires elevated temperatures to proceed efficiently .
Industrial Production Methods: In industrial settings, the production of octafluoro-4,4’-biphenol often involves the fluorination of biphenol derivatives using fluorinating agents such as cobalt trifluoride or antimony pentafluoride . These reactions are carried out in specialized reactors designed to handle the highly reactive fluorine gas .
Chemical Reactions Analysis
Types of Reactions: Octafluoro-4,4’-biphenol undergoes various chemical reactions, including:
Nucleophilic substitution: Due to the electron-withdrawing nature of fluorine atoms, the compound is highly reactive towards nucleophiles.
Oxidation and Reduction: It can participate in redox reactions, although these are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: It can form larger molecules through coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in polar aprotic solvents like .
Oxidation: Strong oxidizing agents like or .
Coupling Reactions: Catalysts such as or complexes under inert atmosphere conditions.
Major Products:
Substituted biphenols: Depending on the nucleophile used, various substituted biphenols can be formed.
Oxidized derivatives: Products of oxidation reactions, often involving the formation of quinones or other oxygenated species.
Scientific Research Applications
Octafluoro-4,4’-biphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which octafluoro-4,4’-biphenol exerts its effects is primarily through its electron-withdrawing fluorine atoms . These atoms create a highly polarized molecule that can interact strongly with other chemical species. The π-π stacking interactions between the aromatic rings and the free-volume among polymer chains enhance its stability and reactivity . Additionally, the electron-withdrawing effect of fluorine atoms improves the reversibility of phenol-carbamate bonds , making it useful in dynamic and self-healing materials .
Comparison with Similar Compounds
Hexafluorobenzene: Another fluorinated aromatic compound, but with fewer fluorine atoms and different reactivity.
Tetrafluorobiphenol: A biphenol derivative with fewer fluorine atoms, resulting in different chemical properties and applications.
Perfluorobiphenyl: A fully fluorinated biphenyl, which has even higher thermal stability but different solubility and reactivity profiles.
Uniqueness: Octafluoro-4,4’-biphenol stands out due to its balance of fluorine content and reactivity . It offers a unique combination of thermal stability , chemical resistance , and reactivity towards nucleophiles , making it highly versatile for various applications .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2F8O2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/h21-22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFZHBRFFAIMKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)O)F)F)C2=C(C(=C(C(=C2F)F)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2F8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2200-70-6 |
Source
|
Record name | Octafluoro-4,4'-biphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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